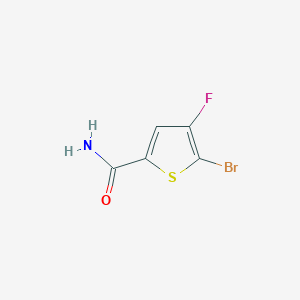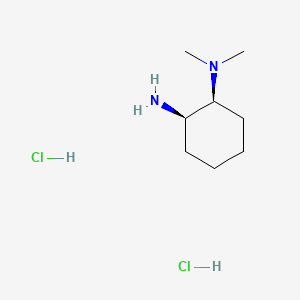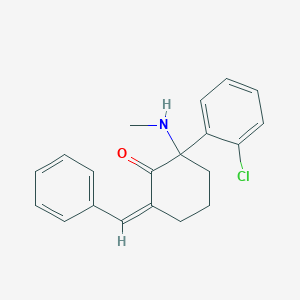
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one is a synthetic organic compound that belongs to the class of cyclohexanone derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one typically involves multiple steps, including the formation of the cyclohexanone core, introduction of the chlorophenyl and methylamino groups, and the formation of the phenylmethylidene moiety. Common reagents used in these reactions include chlorinating agents, amines, and aldehydes or ketones.
Industrial Production Methods
Industrial production methods for such compounds often involve optimized synthetic routes that maximize yield and minimize by-products. These methods may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halides, amines). Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as analgesic or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as intermediates in chemical manufacturing processes.
Wirkmechanismus
The mechanism of action of 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one involves its interaction with specific molecular targets and pathways. These may include binding to receptors, inhibition of enzymes, or modulation of signaling pathways. Detailed studies are required to elucidate the exact mechanisms and molecular interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to 2-(2-Chlorophenyl)-2-(methylamino)-6-(phenylmethylidene)cyclohexan-1-one include other cyclohexanone derivatives with different substituents. Examples include:
- 2-(2-Chlorophenyl)-2-(methylamino)cyclohexan-1-one
- 2-(2-Chlorophenyl)-2-(ethylamino)-6-(phenylmethylidene)cyclohexan-1-one
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural features, which may confer distinct chemical and biological properties compared to other similar compounds.
Eigenschaften
Molekularformel |
C20H20ClNO |
|---|---|
Molekulargewicht |
325.8 g/mol |
IUPAC-Name |
(6Z)-6-benzylidene-2-(2-chlorophenyl)-2-(methylamino)cyclohexan-1-one |
InChI |
InChI=1S/C20H20ClNO/c1-22-20(17-11-5-6-12-18(17)21)13-7-10-16(19(20)23)14-15-8-3-2-4-9-15/h2-6,8-9,11-12,14,22H,7,10,13H2,1H3/b16-14- |
InChI-Schlüssel |
NMIRKZWCHKQRAV-PEZBUJJGSA-N |
Isomerische SMILES |
CNC1(CCC/C(=C/C2=CC=CC=C2)/C1=O)C3=CC=CC=C3Cl |
Kanonische SMILES |
CNC1(CCCC(=CC2=CC=CC=C2)C1=O)C3=CC=CC=C3Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


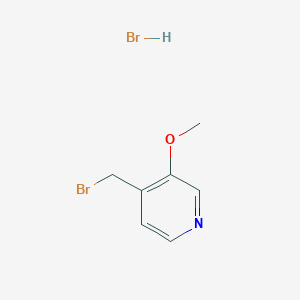
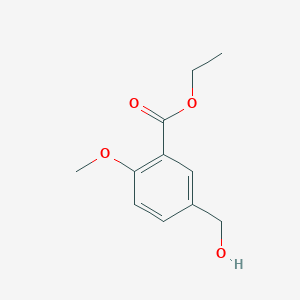
![4-(tert-Butyl) 6-ethyl hexahydrocyclopenta[b][1,4]oxazine-4,6(4ah)-dicarboxylate](/img/structure/B13654646.png)
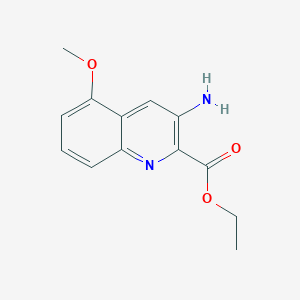
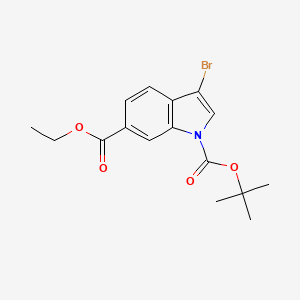
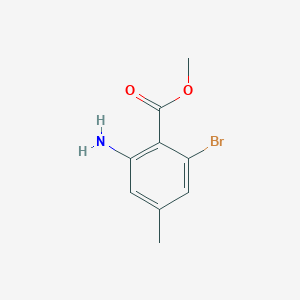
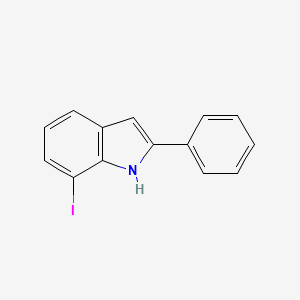
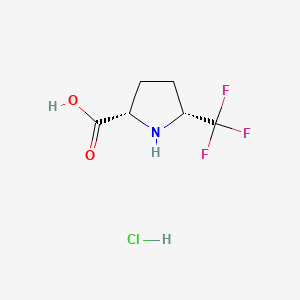
![7-Bromo-2,3-dimethyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13654691.png)
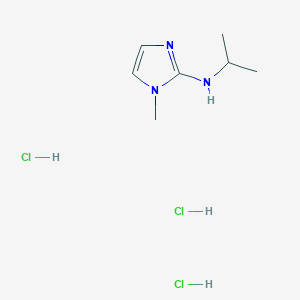

![1,1-Dimethylethyl N-[1-(aminocarbonyl)-3-methylbutyl]carbamate](/img/structure/B13654708.png)
